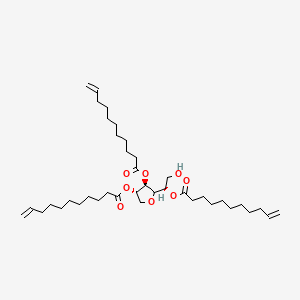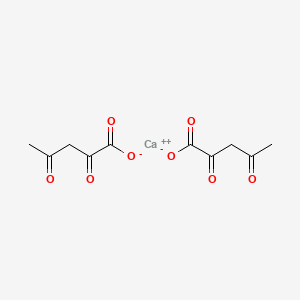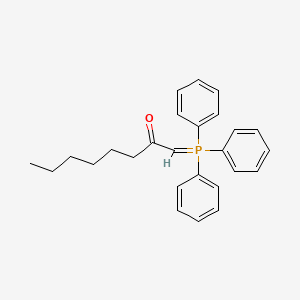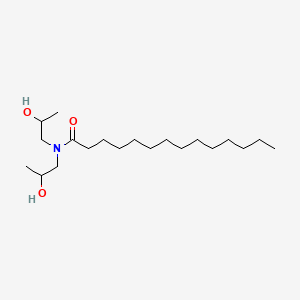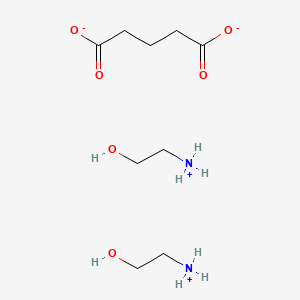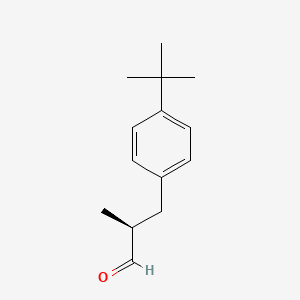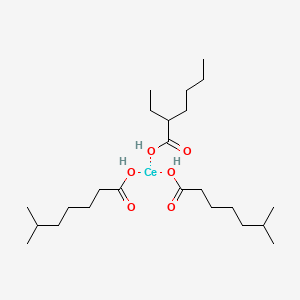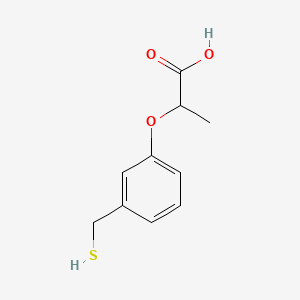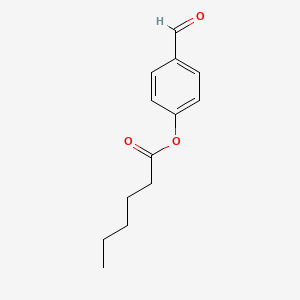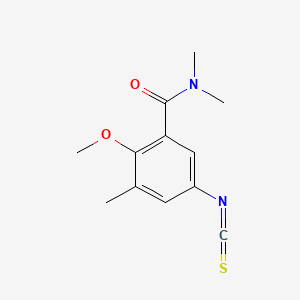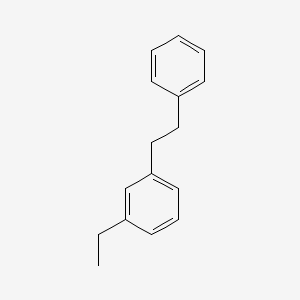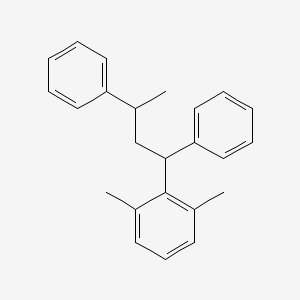
(1,3-Diphenylbutyl)-m-xylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Diphenylbutyl)-m-xylene is an organic compound characterized by its unique structure, which includes a butyl chain substituted with two phenyl groups and a m-xylene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenylbutyl)-m-xylene can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylbutyl chloride with m-xylene in the presence of a strong base, such as sodium hydride, under anhydrous conditions. This reaction typically requires refluxing the mixture in an inert atmosphere to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction, making it more suitable for large-scale production.
化学反应分析
Types of Reactions: (1,3-Diphenylbutyl)-m-xylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
(1,3-Diphenylbutyl)-m-xylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of hydrophobic interactions and membrane dynamics.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which (1,3-Diphenylbutyl)-m-xylene exerts its effects is primarily through its interactions with other molecules. The phenyl groups and m-xylene moiety provide sites for π-π interactions, while the butyl chain offers hydrophobic characteristics. These properties enable the compound to participate in various molecular pathways, influencing the behavior of polymers and other materials.
相似化合物的比较
N-(4-iodo-1,3-diphenylbutyl) acrylamide: Used in enhanced oil recovery and polymer modification.
1,3-Diphenylisobenzofuran: Known for its reactivity in Diels-Alder reactions and singlet oxygen detection.
Uniqueness: (1,3-Diphenylbutyl)-m-xylene stands out due to its combination of phenyl groups and m-xylene moiety, which confer unique chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
属性
CAS 编号 |
94279-12-6 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
2-(1,3-diphenylbutyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-18-11-10-12-19(2)24(18)23(22-15-8-5-9-16-22)17-20(3)21-13-6-4-7-14-21/h4-16,20,23H,17H2,1-3H3 |
InChI 键 |
JMOHOFZVQVOTEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


